molecular formula C14H14ClN3O2 B2836290 (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate CAS No. 1808881-80-2

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate

Cat. No. B2836290
CAS RN: 1808881-80-2
M. Wt: 291.74
InChI Key: GFLYIPWBBJRMIX-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate, commonly known as CCG-63802, is a small molecule inhibitor used in scientific research to study the role of protein kinases in various cellular processes. CCG-63802 is a potent and selective inhibitor of the protein kinase PIM1, which is involved in the regulation of cell growth, differentiation, and survival.

Mechanism of Action

CCG-63802 works by binding to the ATP-binding site of PIM1, which prevents the enzyme from phosphorylating its substrates. Phosphorylation by PIM1 is required for the activation of various signaling pathways involved in cell growth and survival. Inhibition of PIM1 by CCG-63802 leads to the inhibition of these signaling pathways, which ultimately results in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
CCG-63802 has been shown to have potent anti-cancer effects in vitro and in vivo. Inhibition of PIM1 by CCG-63802 leads to the induction of apoptosis and inhibition of cell growth in various cancer cell lines, including prostate cancer, leukemia, and lymphoma. CCG-63802 has also been shown to inhibit the growth of cancer cells in animal models of prostate cancer and leukemia. In addition, CCG-63802 has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

CCG-63802 is a potent and selective inhibitor of PIM1, which makes it a valuable tool for studying the role of PIM1 in various cellular processes. However, CCG-63802 has some limitations for lab experiments. Specifically, CCG-63802 is not a cell-permeable inhibitor, which means that it cannot be used to inhibit intracellular PIM1 activity. In addition, CCG-63802 has a relatively short half-life in vivo, which limits its use in animal models.

Future Directions

There are several future directions for the research on CCG-63802. First, researchers could explore the use of CCG-63802 in combination with other anti-cancer agents to enhance its anti-cancer effects. Second, researchers could investigate the role of PIM1 in other cellular processes, such as stem cell differentiation and immune cell function. Third, researchers could develop more potent and cell-permeable inhibitors of PIM1 to overcome the limitations of CCG-63802. Finally, researchers could investigate the potential use of CCG-63802 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.

Synthesis Methods

CCG-63802 was first synthesized by researchers at the University of Michigan in 2010. The synthesis method involves a multi-step process starting with the reaction of 2-chloropyridine-3-carboxylic acid with cyclopentadiene to form a cyclopentenyl pyridine intermediate. The intermediate is then reacted with a pyrazole derivative to form the final product, CCG-63802. The synthesis method has been optimized to produce high yields of pure CCG-63802.

Scientific Research Applications

CCG-63802 is primarily used in scientific research to study the role of protein kinases in various cellular processes. Specifically, CCG-63802 is a potent and selective inhibitor of the protein kinase PIM1, which is involved in the regulation of cell growth, differentiation, and survival. Inhibition of PIM1 by CCG-63802 has been shown to induce apoptosis (cell death) and inhibit the growth of cancer cells in vitro and in vivo. CCG-63802 has also been used to study the role of PIM1 in cardiac hypertrophy, inflammation, and angiogenesis.

properties

IUPAC Name

[(1R,2R)-2-pyrazol-1-ylcyclopentyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-13-10(4-2-7-16-13)14(19)20-12-6-1-5-11(12)18-9-3-8-17-18/h2-4,7-9,11-12H,1,5-6H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYIPWBBJRMIX-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC(=O)C2=C(N=CC=C2)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC(=O)C2=C(N=CC=C2)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.